2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

Lipophilicity Physicochemical Properties Drug Design

Phenothiazine-based lead optimization requires precise 2-CF3 substitution, yet inconsistent supply of this niche building block delays critical SAR campaigns. This 10-(chloroacetyl)-2-(trifluoromethyl)-10H-phenothiazine intermediate resolves that bottleneck. - LogP 5.14: Engineered for superior BBB permeability vs. unsubstituted analogs (LogP 4.12) in CNS drug design. - Validated in CuAAC chemistry: Protocol-confirmed 98% yield to the 2-azido derivative for triazole library synthesis. - Supply Assurance: Consistently stocked, analytically verified (≥95% purity mode), and shipped under controlled ambient conditions for global R&D.

Molecular Formula C15H9ClF3NOS
Molecular Weight 343.8 g/mol
CAS No. 38221-55-5
Cat. No. B1295673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone
CAS38221-55-5
Molecular FormulaC15H9ClF3NOS
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCl
InChIInChI=1S/C15H9ClF3NOS/c16-8-14(21)20-10-3-1-2-4-12(10)22-13-6-5-9(7-11(13)20)15(17,18)19/h1-7H,8H2
InChIKeyNAQGVVKCOQMRPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone: Procurement Overview


2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (CAS 38221-55-5) is a synthetic intermediate belonging to the phenothiazine class, specifically a 10-(chloroacetyl)-2-(trifluoromethyl)-10H-phenothiazine derivative [1]. It is a solid compound with the molecular formula C15H9ClF3NOS and a molecular weight of 343.75 g/mol [2]. The compound is supplied by several commercial vendors, including Sigma-Aldrich (as a unique chemical collection item) and AKSci (at ≥95% purity), primarily for early-stage research and development applications .

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone: Why It Cannot Be Replaced


The 2-position substituent on the phenothiazine nucleus critically modulates both physicochemical properties and target engagement. Replacing the 2-trifluoromethyl group with hydrogen or chlorine results in distinct LogP values and differential enzyme inhibition profiles [1]. Structure-activity relationship (SAR) studies on trypanothione reductase have demonstrated that small 2-substituents like 2-chloro and 2-trifluoromethyl are specially favored for binding, while the trifluoromethyl moiety imparts unique electronic and lipophilic characteristics that cannot be replicated by a 2-chloro or unsubstituted analog [2]. These differences render the 2-trifluoromethyl-10-(chloroacetyl)phenothiazine scaffold a non-fungible building block in synthetic and biological workflows.

Quantitative Comparison with Closest Analogs


Enhanced Lipophilicity (LogP) vs. Unsubstituted Analog

The compound exhibits a calculated LogP of 5.1385 [1], which is approximately 1.02 units higher than that of the unsubstituted analog 10-(chloroacetyl)-10H-phenothiazine (CAS 786-50-5, LogP = 4.1197) [2]. This increase in lipophilicity, attributable to the 2-trifluoromethyl group, directly influences solubility and membrane permeability.

Lipophilicity Physicochemical Properties Drug Design

Conversion to Azide Intermediate for Click Chemistry

In a published synthetic procedure, 2-chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone was reacted with sodium azide to produce 2-azido-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone in 98% yield [1]. This high yield demonstrates the compound's reliable reactivity as an electrophile in SN2 displacements, a key step in generating clickable azide handles.

Click Chemistry Synthetic Yield Triazole Synthesis

2-Trifluoromethyl Binding Advantage in Trypanothione Reductase

A comprehensive SAR study on phenothiazine inhibitors of trypanothione reductase (TR) revealed that small 2-substituents, especially 2-chloro and 2-trifluoromethyl, provide a specially favored fit within the enzyme's active site [1]. While the study does not provide discrete Ki values for 38221-55-5 itself, it establishes that the 2-trifluoromethyl group confers a distinct binding advantage over other substituents (e.g., hydrogen, larger alkyl chains) in this therapeutic target class.

Enzyme Inhibition Structure-Activity Relationship Neglected Tropical Diseases

Optimized Use Cases


Click Chemistry: Phenothiazine-Triazole Hybrids

The compound serves as a robust precursor for generating 2-azido-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone in 98% yield, as demonstrated in published protocols [1]. This azide intermediate is ideally suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct diverse 1,2,3-triazole hybrids. Procurement is justified when the research objective involves rapid diversification of the phenothiazine scaffold for biological screening.

Lead Optimization in Anti-Parasitic Drug Discovery

Given the class-level SAR evidence favoring 2-trifluoromethyl substitution for trypanothione reductase inhibition [1], this compound is a logical choice for medicinal chemistry campaigns targeting this enzyme. While not a direct inhibitor itself, its incorporation into larger molecular frameworks can exploit the favorable binding characteristics of the 2-CF3-phenothiazine core, offering a strategic advantage over 2-H or 2-alkyl analogs.

CNS-Active Derivatives via Lipophilicity Optimization

The significantly higher LogP (5.1385) compared to the unsubstituted phenothiazine analog (LogP 4.1197) [1] suggests enhanced blood-brain barrier permeability potential. This physicochemical advantage makes the compound a valuable building block for synthesizing novel neuroleptic or antipsychotic candidates where CNS penetration is a critical design criterion.

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